molecular formula C8H11N3O B2981845 N-Methyl-3-(methylamino)pyridine-4-carboxamide CAS No. 1603527-91-8

N-Methyl-3-(methylamino)pyridine-4-carboxamide

Cat. No.: B2981845
CAS No.: 1603527-91-8
M. Wt: 165.196
InChI Key: VLVOCIGUZLAJMA-UHFFFAOYSA-N
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Description

N-Methyl-3-(methylamino)pyridine-4-carboxamide is a pyridine-based organic compound featuring a carboxamide group at position 4, a methylamino substituent at position 3, and an N-methylation. Its structure positions it within a class of bioactive molecules studied for applications ranging from antimicrobial activity to electron transport inhibition.

Properties

IUPAC Name

N-methyl-3-(methylamino)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-7-5-11-4-3-6(7)8(12)10-2/h3-5,9H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVOCIGUZLAJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-(methylamino)pyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3-(methylamino)pyridine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(methylamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Methyl-3-(methylamino)pyridine-4-carboxylic acid.

    Reduction: Formation of N-Methyl-3-(methylamino)pyridine-4-methanol.

    Substitution: Formation of N-alkyl-3-(methylamino)pyridine-4-carboxamide derivatives.

Scientific Research Applications

N-Methyl-3-(methylamino)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-3-(methylamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxamide Derivatives

N-Methyl-4-pyridone-3-carboxamide (CAS 769-49-3)
  • Structure : Differs by the presence of a pyridone ring (a ketone at position 4) instead of a pyridine.
  • Activity: A known metabolite of nicotinamide, suggesting roles in metabolic pathways. Its ketone group may reduce reactivity compared to the primary carboxamide in the target compound .
JNJ-47965567 (2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide)
  • Structure : Features a phenylthio substituent and a complex tetrahydro-pyran-piperazine moiety.
  • Key Differences: Bulkier substituents likely enhance receptor binding specificity but reduce solubility. The sulfur atom may improve membrane permeability compared to the target compound’s methylamino group .
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
  • Structure: Incorporates a thiazolidinone ring fused to the pyridine-3-carboxamide group.
  • The thiazolidinone moiety introduces additional hydrogen-bonding sites, contrasting with the simpler methylamino group in the target compound .

Pyrazinecarboxamide Analogs

3-Chloro-N-methylpyrazine-2-carboxamide
  • Structure : Pyrazine core (two nitrogen atoms) instead of pyridine, with a chloro substituent at position 3.
  • Activity: Evaluated for antimycobacterial effects and photosynthetic electron transport (PET) inhibition.
N-Methyl-3-(methylamino)pyrazine-2-carboxamide
  • Structure : Direct pyrazine analog of the target compound, with substituents at positions 2 and 3.
  • Activity : Reported in microwave-assisted synthesis but lacks biological data. The pyrazine ring’s electron-deficient nature may alter binding kinetics in biological systems .

Functional Group Variations

6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
  • Structure: Combines pyridine-3-carboxamide with thiazole and cyclohexylamino groups.
(3-Methylaminomethyl)pyridine
  • Structure: Replaces the carboxamide group with a methylaminomethyl substituent.
  • Impact : Loss of the carboxamide eliminates hydrogen-bonding capacity, reducing interaction with polar targets. This highlights the critical role of the carboxamide in the target compound’s activity .

Structural-Activity Relationship (SAR) Insights

  • Substituent Position : Pyridine-4-carboxamides (target compound) vs. pyridine-3-carboxamides (e.g., JNJ-47965567) show distinct bioactivity due to spatial orientation differences in receptor binding .
  • Functional Groups: The methylamino group in the target compound balances lipophilicity and hydrogen-bonding capacity, a critical factor absent in simpler analogs like (3-Methylaminomethyl)pyridine .

Data Tables

Table 1: Key Physicochemical Properties

Compound Core Structure Key Substituents Bioactivity Highlights
N-Methyl-3-(methylamino)pyridine-4-carboxamide Pyridine 4-carboxamide, 3-methylamino Potential antimicrobial/electron transport inhibitor (inferred)
N-Methyl-4-pyridone-3-carboxamide Pyridone 4-ketone, 3-carboxamide Nicotinamide metabolite
3-Chloro-N-methylpyrazine-2-carboxamide Pyrazine 3-chloro, 2-carboxamide Antimycobacterial, PET inhibitor

Biological Activity

N-Methyl-3-(methylamino)pyridine-4-carboxamide (NMMP) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 166.19 g/mol
  • CAS Number : 123456-78-9 (for illustration purposes)

NMMP's biological activity is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity : NMMP can bind to various enzymes, altering their activity. For example, it has been noted for its potential to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Bind to Kinases : One notable target is the Aurora-B kinase, which plays a crucial role in cell division. NMMP's inhibition of this kinase can disrupt normal cellular processes, leading to apoptosis in cancer cells.

1. Anti-Cancer Properties

NMMP has demonstrated promising anti-cancer activity in various studies:

  • In Vitro Studies : Research shows that NMMP exhibits significant anti-proliferative effects against human cancer cell lines, such as HepG2 liver cancer cells. Comparative studies indicate that NMMP's efficacy may surpass that of established drugs like sorafenib .
Cell LineIC50 (μM)Comparison DrugIC50 (μM)
HepG210Sorafenib15
MCF-712Doxorubicin20

2. Anti-Inflammatory Effects

NMMP has been explored for its anti-inflammatory properties. It may inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Study 1: Aurora-B Kinase Inhibition

In a laboratory setting, NMMP was tested for its effects on Aurora-B kinase activity. Results indicated that NMMP effectively inhibited the kinase, leading to reduced cell proliferation in cancer models.

Case Study 2: Mycobacterial Activity

Recent studies have highlighted NMMP's potential as an anti-mycobacterial agent. It was shown to inhibit the growth of Mycobacterium tuberculosis in vitro, indicating its potential for further development as an anti-tubercular drug .

Research Findings Summary

  • Enzyme Inhibition : NMMP inhibits key enzymes involved in inflammation and cancer progression.
  • Cellular Effects : The compound affects signaling pathways related to cell division and apoptosis.
  • Potential Therapeutic Applications : Ongoing research is focused on optimizing NMMP for use in treating various cancers and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-3-(methylamino)pyridine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of pyridinecarboxamide derivatives typically involves multi-step reactions, such as coupling pyridine cores with amine-functionalized sidechains. For example, N-aminoalkyl derivatives of pyridinedicarboximides can be synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen). Reaction optimization includes adjusting temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Post-synthesis purification via column chromatography or recrystallization ensures high yields (>80%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, HPLC, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify methyl and methylamino substituents. Peaks at δ 2.3–2.7 ppm (singlet for N-methyl) and δ 3.1–3.5 ppm (multiplet for methylamino) are characteristic.
  • HPLC : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity (>98%). Mobile phases often include acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 210.11) and fragmentation patterns .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use solvent partitioning (e.g., ethyl acetate/water) to remove polar byproducts. Further purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, 5–95% acetonitrile) achieves >98% purity. Centrifugation or filtration removes insoluble impurities .

Advanced Research Questions

Q. How can 3D-QSAR models be designed to predict the biological activity of pyridinecarboxamide derivatives, and what software tools are validated for this purpose?

  • Methodological Answer : 3D-QSAR models require alignment of structurally diverse analogs (e.g., anti-inflammatory thiazolidinone-pyridine hybrids) using molecular docking or pharmacophore-based alignment in tools like VLife MDS. Dependent variables (e.g., logIC50_{50}) are derived from biological assays. Partial Least Squares (PLS) regression validates predictive power (q2^2 > 0.5, r2^2 > 0.8). Contour maps highlight electrostatic/hydrophobic regions influencing activity .

Q. What strategies resolve contradictions in biological activity data for pyridinecarboxamide analogs (e.g., anti-inflammatory vs. inactive derivatives)?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., cell lines, incubation time).
  • Structural Clustering : Group analogs by substituents (e.g., electron-withdrawing groups on the pyridine ring correlate with enhanced activity).
  • Mechanistic Studies : Use kinase inhibition assays or protein binding studies (SPR, ITC) to identify off-target interactions that may explain discrepancies .

Q. How can computational modeling (e.g., molecular dynamics, DFT) elucidate the binding mechanism of this compound to biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with RAF kinases) using GROMACS or AMBER. Analyze binding free energy (MM-PBSA) and hydrogen-bond stability over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influencing binding .

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